molecular formula C16H17NO5 B12506995 1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one

1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one

Cat. No.: B12506995
M. Wt: 303.31 g/mol
InChI Key: JJKQRSNEGCOSOC-UHFFFAOYSA-N
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Description

1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a hydroxy-dimethoxyphenyl group and a dihydropyridinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with an appropriate pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohols or amines .

Scientific Research Applications

1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation, by acting as a scavenger of reactive oxygen species and inhibiting pro-inflammatory enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Shares the hydroxy-dimethoxyphenyl group but differs in the ethanone moiety.

    1-(4-Hydroxy-3-methoxyphenyl)methanediol: Similar structure with a methanediol group instead of the dihydropyridinone moiety.

Uniqueness

1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

1-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C16H17NO5/c1-21-12-9-11(10-13(22-2)16(12)20)6-7-15(19)17-8-4-3-5-14(17)18/h3,5-7,9-10,20H,4,8H2,1-2H3

InChI Key

JJKQRSNEGCOSOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCC=CC2=O

Origin of Product

United States

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